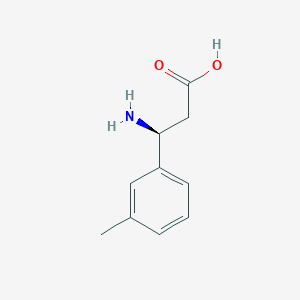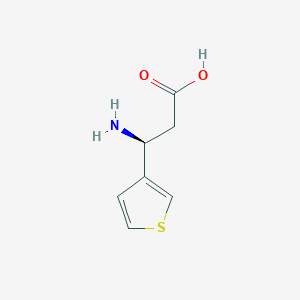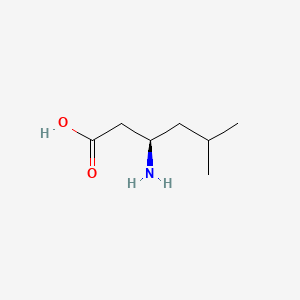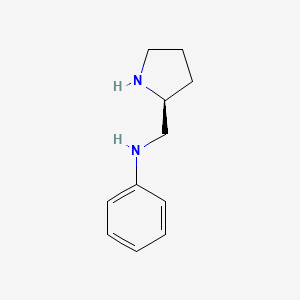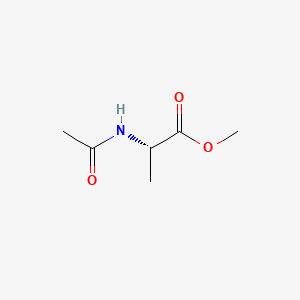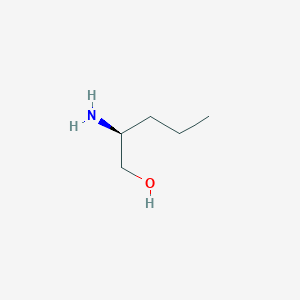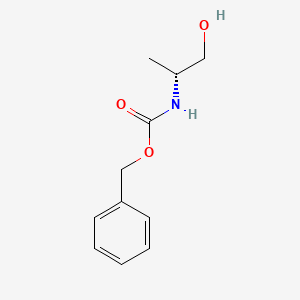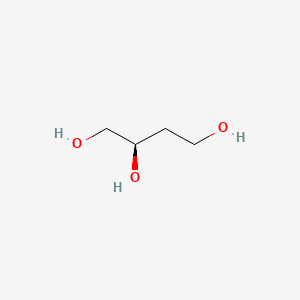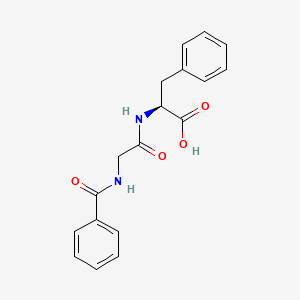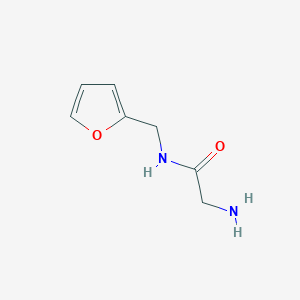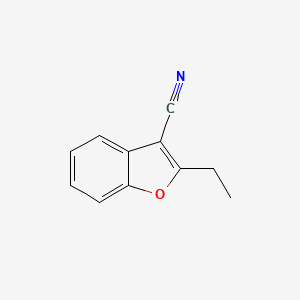
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is a derivative of both isoxazole and pyrazole, which are heterocyclic aromatic organic compounds. Isoxazoles are characterized by a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom, while pyrazoles have a similar ring structure but with two adjacent nitrogen atoms. The compound combines these two structures, potentially offering unique chemical properties and reactivity due to the presence of both functional groups.
Synthesis Analysis
The synthesis of related pyrazole and isoxazole derivatives has been reported in several studies. For instance, the synthesis of various 3,5-dimethylpyrazole ligands was achieved by aminoalkylation of 3,5-dimethylpyrazole . Similarly, a one-pot synthesis approach was used to create a series of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, which involved the reaction of 3-methyl isoxazole-5-carboxylic acid with thionyl chloride and corresponding amines or pyrazoles . These methods could potentially be adapted to synthesize the compound of interest by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives has been extensively studied using X-ray crystallography. For example, the crystal and molecular structure of a dimethyl pyrazole derivative was determined, providing insights into the arrangement of substituents around the pyrazole core . Similarly, the structure of a novel isoxazole derivative was characterized by X-ray diffraction, revealing a planar isoxazole ring and intermolecular hydrogen bonding . These analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interaction with other molecules.
Chemical Reactions Analysis
Pyrazole and isoxazole derivatives exhibit a range of chemical reactivities. For instance, pyrazole ligands have been used to form water-soluble rhodium(I) complexes, demonstrating their ability to act as bridging ligands in coordination chemistry . Additionally, the reactivity of isoxazole derivatives under ultrasound irradiation has been explored, showing that they can participate in environmentally benign procedures to form 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives . These studies suggest that 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole could also engage in various chemical reactions, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and isoxazole derivatives are influenced by their molecular structures. For example, the solubility of pyrazole complexes in polar solvents like water has been reported, which is an important consideration for their application in aqueous environments . The synthesis of isoxazole derivatives has also been associated with high yields and the formation of planar rings, which could affect their stacking and interaction with other aromatic systems . These properties are essential for predicting the behavior of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole in different chemical contexts.
Applications De Recherche Scientifique
-
Pharmaceutical Applications
- Pyrazole and imidazole compounds are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Cancer Treatment
- A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized .
- These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations .
- The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against standard reference drug cisplatin .
- Most of the derivatives exhibited promising cytotoxic activity .
-
Antileishmanial and Antimalarial Activities
- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
- Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
Chemical Synthesis
- Pyrazole compounds can be used as reagents in various chemical reactions .
- For example, 1-Boc-pyrazole-4-boronic acid pinacol ester is used for Suzuki Coupling and Copper-catalyzed azidation .
- It is also used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
- It is also used in the stereoselective synthesis of selective Cathepsin inhibitors .
-
Antimicrobial Activities
- Imidazole and its derivatives are known for their broad range of chemical and biological properties .
- They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Chemical Synthesis
- Pyrazole compounds can be used as reagents in various chemical reactions .
- For example, 1-Boc-pyrazole-4-boronic acid pinacol ester is used for Suzuki Coupling and Copper-catalyzed azidation .
- It is also used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
- It is also used in the stereoselective synthesis of selective Cathepsin inhibitors .
Orientations Futures
Propriétés
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQWZDZRNPLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)
